3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16327034
Molecular Formula: C21H24N4O4S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O4S2 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H24N4O4S2/c1-14-5-3-6-24-17(14)22-18(23-8-11-29-12-9-23)15(19(24)26)13-16-20(27)25(21(30)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- |
| Standard InChI Key | FQIZXQUXZRFKOW-SSZFMOIBSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCOCC4 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCOCC4 |
Introduction
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a unique combination of structural motifs, including a thiazolidinone ring, a pyrido[1,2-a]pyrimidine core, and a morpholine moiety. This intricate arrangement of functional groups contributes to its potential biological activities and makes it an interesting candidate for medicinal chemistry research.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. The compound can undergo various chemical reactions due to its functional groups, which are significant for modifying its structure to enhance its biological activity or solubility.
Biological Activity and Potential Applications
While specific biological activity data for this exact compound is limited, its structural features suggest potential interactions with enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidine core are known motifs in compounds with various biological activities, including anti-inflammatory and antimicrobial effects. Further research is needed to fully explore its potential applications.
Research Findings and Future Directions
Given the complexity and potential of this compound, future research should focus on:
-
In-depth Synthesis Optimization: Improving synthesis efficiency and yield.
-
Biological Activity Screening: Evaluating its effects on various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
| Research Area | Objective |
|---|---|
| Synthesis Optimization | Improve yield and efficiency |
| Biological Activity Screening | Evaluate effects on biological targets |
| SAR Studies | Enhance biological activity through structural modifications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume